molecular formula C13H11ClN2 B8608177 1-(6-Chloro-3,4-dihydronaphthalen-1-yl)-1H-imidazole CAS No. 138570-43-1

1-(6-Chloro-3,4-dihydronaphthalen-1-yl)-1H-imidazole

Cat. No. B8608177
M. Wt: 230.69 g/mol
InChI Key: HBBJZCDSUBUTKH-UHFFFAOYSA-N
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Patent
US05206256

Procedure details

0.218 ml of thionyl chloride is added within a period of 15 minutes to a solution of 815 mg of imidazole in 3.2 ml of methylene chloride. At the end of the exothermic reaction, 451 mg of 6-chloro-1-tetralone are added to the resulting suspension. After stirring for 20 hours at room temperature, 497 mg of potassium carbonate in 2 ml of water are added, and the mixture is extracted twice with chloroform. After drying the organic extracts over sodium sulfate, concentration is carried out under reduced pressure. The resulting crude product is purified by column chromatography (SiO2, 0.04-0.063 mesh, 0.15 bar, ethyl acetate); m.p. (after dry crystallisation from ether) 68°-72°.
Quantity
0.218 mL
Type
reactant
Reaction Step One
Quantity
815 mg
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
solvent
Reaction Step One
Quantity
451 mg
Type
reactant
Reaction Step Two
Quantity
497 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[NH:5]1[CH:9]=[CH:8][N:7]=[CH:6]1.[Cl:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[C:17](=O)[CH2:16][CH2:15][CH2:14]2.C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl.O>[Cl:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[C:17]([N:5]1[CH:9]=[CH:8][N:7]=[CH:6]1)=[CH:16][CH2:15][CH2:14]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.218 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
815 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
3.2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
451 mg
Type
reactant
Smiles
ClC=1C=C2CCCC(C2=CC1)=O
Step Three
Name
Quantity
497 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to the resulting suspension
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted twice with chloroform
CUSTOM
Type
CUSTOM
Details
After drying the organic extracts
CONCENTRATION
Type
CONCENTRATION
Details
over sodium sulfate, concentration
CUSTOM
Type
CUSTOM
Details
The resulting crude product is purified by column chromatography (SiO2, 0.04-0.063 mesh, 0.15 bar, ethyl acetate)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
m.p. (after dry crystallisation from ether) 68°-72°

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
ClC=1C=C2CCC=C(C2=CC1)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.